4-Nitro-3-(thiazolidin-3-yl)benzaldehyde
Overview
Description
4-Nitro-3-(thiazolidin-3-yl)benzaldehyde is a heterocyclic compound that features a thiazolidine ring attached to a benzaldehyde moiety with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with thiazolidine. The reaction is often carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration of benzaldehyde followed by cyclization with thiazolidine. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Amino-3-(thiazolidin-3-yl)benzaldehyde.
Reduction: 4-Nitro-3-(thiazolidin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-3-(thiazolidin-3-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazolidine ring may also contribute to its biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
4-Nitrobenzaldehyde: Lacks the thiazolidine ring, making it less versatile in biological applications.
3-(Thiazolidin-3-yl)benzaldehyde:
4-Nitro-3-(thiazolidin-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde is unique due to the presence of both the nitro group and the thiazolidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-nitro-3-(1,3-thiazolidin-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-6-8-1-2-9(12(14)15)10(5-8)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFQAQNZQTZVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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